Molecular Weight and Volatility Differentiation: Iododisilane (MIDS) vs. Diiodosilane (DIS) Precursor Delivery Considerations
Iododisilane (MIDS, H₅ISi₂) possesses a molecular weight of 188.1152 g/mol, which is approximately 34% lower than that of the commercially established ALD precursor diiodosilane (DIS, SiH₂I₂, MW = 283.91 g/mol). This substantial difference in molecular weight, combined with the presence of a reactive Si-Si bond in MIDS versus a single silicon center in DIS, is expected to translate into markedly different vapor pressure characteristics and surface adsorption kinetics [1]. While direct vapor pressure data for MIDS is not publicly available in primary literature, the reduced molecular weight and the Si-Si bond polarization effect observed in analogous disilane ALD precursors (e.g., TADS) suggest that MIDS may exhibit higher volatility and enhanced low-temperature surface reactivity compared to monosilane-based iodosilanes [2].
| Evidence Dimension | Molecular weight (primary determinant of volatility in analogous compound classes) |
|---|---|
| Target Compound Data | 188.1152 g/mol |
| Comparator Or Baseline | Diiodosilane (SiH₂I₂): 283.91 g/mol |
| Quantified Difference | Target compound MW is 95.79 g/mol (33.7%) lower than comparator |
| Conditions | Calculated from molecular formula; vapor pressure correlation inferred from analogous disilane precursor class behavior |
Why This Matters
Lower molecular weight in this compound class generally correlates with higher vapor pressure, potentially enabling lower-temperature precursor delivery, reduced precursor consumption per cycle, and compatibility with thermal budgets unsuitable for heavier iodosilane alternatives.
- [1] NIST Chemistry WebBook, SRD 69. Disilanyl iodide: H₅ISi₂, MW 188.1152. Diiodosilane: SiH₂I₂, MW 283.91 (calculated from Si 28.0855 + H 2.01588 + I 253.8089). View Source
- [2] Hwang, S.M., et al. 'High wet-etch resistance SiO₂ films deposited by plasma-enhanced atomic layer deposition with 1,1,1-tris(dimethylamino)disilane (TADS).' The Si-Si bond can provide higher molecular polarity and surface reactivity for high-quality ALD films. View Source
